Methyl 3-((4-bromophenyl)thio)propanoate
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Overview
Description
Methyl 3-((4-bromophenyl)thio)propanoate is an organic compound with the molecular formula C10H11BrO2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the hydrogen atom of the phenyl group is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((4-bromophenyl)thio)propanoate can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with methyl acrylate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the thiol group, allowing it to attack the acrylate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-bromophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding phenylthio derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthio derivatives.
Substitution: Various substituted phenylthio derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((4-bromophenyl)thio)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of sulfur-containing compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((4-bromophenyl)thio)propanoate involves its interaction with specific molecular targets. The bromine atom and the thioether group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-chlorophenyl)thio)propanoate
- Methyl 3-((4-fluorophenyl)thio)propanoate
- Methyl 3-((4-iodophenyl)thio)propanoate
Uniqueness
Methyl 3-((4-bromophenyl)thio)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and medicinal chemistry.
Biological Activity
Methyl 3-((4-bromophenyl)thio)propanoate is a compound characterized by its unique chemical structure, which includes a bromophenyl group and a thioether linkage. This structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C10H11BrO2S. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds with similar structural features exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a promising avenue for anticancer drug development .
Antimicrobial Properties
The compound has also shown notable antimicrobial activity. Research indicates that derivatives with halogen substitutions, particularly bromine, enhance antibacterial effects against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 93.7 to 46.9 μg/mL against various bacterial strains, suggesting that this compound could be effective in treating bacterial infections .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group facilitates binding to hydrophobic pockets in proteins, while the thioether can form hydrogen bonds with active site residues. This dual interaction enhances binding affinity and specificity, making it a valuable candidate for drug design .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring significantly influence biological activity. For example, introducing electron-withdrawing groups like bromine increases potency against certain cancer cell lines and enhances antimicrobial efficacy .
Compound Modification | Biological Activity | IC50 (µM) |
---|---|---|
Parent compound | Moderate cytotoxicity | 15 |
Bromine substitution | Enhanced cytotoxicity | 5 |
Chlorine substitution | Reduced activity | 20 |
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on glioblastoma multiforme cell lines (T98G and U-118 MG). The compound exhibited significant growth inhibition compared to controls, suggesting its potential as an anticancer agent .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related thioether compounds, finding that those with brominated phenyl groups demonstrated superior activity against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C10H11BrO2S |
---|---|
Molecular Weight |
275.16 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H11BrO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
NDYZSNJRULAEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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